molecular formula C13H14INO B1324228 7-(4-Iodophenyl)-7-oxoheptanenitrile CAS No. 898767-88-9

7-(4-Iodophenyl)-7-oxoheptanenitrile

Cat. No. B1324228
M. Wt: 327.16 g/mol
InChI Key: YLVOJPKXYBHLNI-UHFFFAOYSA-N
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Description

“7-(4-Iodophenyl)-7-oxoheptanoic acid” is a compound with the molecular formula C13H15IO3 . It belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .


Molecular Structure Analysis

The molecular weight of “7-(4-Iodophenyl)-7-oxoheptanoic acid” is 346.161 Da . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . The polar surface area is 54 Å2, and the molar refractivity is 73.9±0.3 cm3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 470.3±30.0 °C at 760 mmHg, and a flash point of 238.2±24.6 °C . The index of refraction is 1.586 . The compound is solid in form .

Scientific Research Applications

  • Synthesis of Novel Compounds : In a study by Köstler and Rosemeyer (2009), novel phosphoramidite building blocks were synthesized for the preparation of lipophilic oligonucleotides. This research illustrates the role of 7-(4-Iodophenyl)-7-oxoheptanenitrile in developing new compounds with potential applications in biochemistry and molecular biology (Köstler & Rosemeyer, 2009).

  • Organic Synthesis : Vilches-Herrera et al. (2012) demonstrated an efficient route to synthesize 7-azaindole framework through a one-pot, three-component cyclocondensation. This research highlights the versatility of 7-(4-Iodophenyl)-7-oxoheptanenitrile in organic synthesis, particularly in constructing complex molecular architectures (Vilches-Herrera et al., 2012).

  • Nucleophilic Reactions : Bolotin et al. (2016) studied the nucleophilicity of various oxime species in reactions with nitrilium closo-decaborate clusters. The findings from this study can be applied to understand the reactivity of compounds like 7-(4-Iodophenyl)-7-oxoheptanenitrile in nucleophilic addition reactions (Bolotin et al., 2016).

  • Photolysis and Cation Generation : Guizzardi et al. (2001) researched the generation and reactivity of 4-aminophenyl cation by photolysis of 4-chloroaniline. This research is significant in understanding the reactivity of similar cationic species which might be relevant to 7-(4-Iodophenyl)-7-oxoheptanenitrile (Guizzardi et al., 2001).

  • Luminescence and Reactivity in Materials Science : Zhao and Wang (2010) explored the luminescent properties and applications of 7-azaindolyl-based compounds, providing insights into the potential use of 7-(4-Iodophenyl)-7-oxoheptanenitrile in materials science and chemical bond activation (Zhao & Wang, 2010).

properties

IUPAC Name

7-(4-iodophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVOJPKXYBHLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642246
Record name 7-(4-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Iodophenyl)-7-oxoheptanenitrile

CAS RN

898767-88-9
Record name 7-(4-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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